molecular formula C6H13NO2 B596797 2-(Hydroxymethyl)homomorpholine CAS No. 1207254-23-6

2-(Hydroxymethyl)homomorpholine

Cat. No.: B596797
CAS No.: 1207254-23-6
M. Wt: 131.175
InChI Key: NOMOXHNWEMMVCR-UHFFFAOYSA-N
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Description

“(1,4-Oxazepan-2-yl)methanol” is a chemical compound with the molecular formula C6H13NO2 . It is also known as “(S)-(1,4-Oxazepan-2-yl)methanol hydrochloride” with a molecular weight of 167.64 .


Molecular Structure Analysis

The molecular structure of “(1,4-Oxazepan-2-yl)methanol” consists of a seven-membered ring with one nitrogen and one oxygen atom . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

It has a storage temperature of 2-8°C . The compound’s physical form and properties can be further analyzed using techniques such as melting point determination, solubility testing, and spectroscopic analysis.

Scientific Research Applications

  • Synthesis of Chiral Secondary Alcohols

    Martens et al. (1992) described the use of chiral oxazaborolidine, derived from (S)-α,α-diphenyl-(indolin-2-yl)methanol, as an excellent catalyst for borane reduction of prochiral ketones to chiral secondary alcohols, demonstrating the importance of these compounds in the synthesis of chiral molecules (Martens, Dauelsberg, Behnen, & Wallbaum, 1992).

  • Crystallography and Molecular Structure Studies

    The work by Ohishi et al. (1995) on the crystal structure of a related compound, (13-methyl-1,4,7,8,13,13b-hexahydro[1',2']oxazepino[2',3':1,2]-pyrido[3,4-b]indol-1-yl)methanol, highlights the use of oxazepane derivatives in understanding molecular conformations and intermolecular interactions (Ohishi, Sakamoto, Harusawa, Yoneda, & Kurihara, 1995).

  • Synthesis of Oxazine and Thiazine Derivatives

    Reddy et al. (2012) reported the aza-Piancatelli rearrangement method for synthesizing oxazine and thiazine derivatives, showcasing the versatility of compounds like furan-2-yl(phenyl)methanol derivatives in organic synthesis (Reddy, Reddy, Lakshumma, Narasimhulu, Yadav, Sridhar, Reddy, & Kunwar, 2012).

  • Green Synthesis of Benzo[b][1,4]oxazin-2-yl)methanol Derivatives

    Singh et al. (2015) developed a metal catalyst-free method for synthesizing racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives, highlighting the environmental benefits of such green chemistry approaches (Singh, Jayaprakash, Reddy, Nakhi, & Pal, 2015).

  • Synthesis of Chiral Bridged Azepanes

    Wojaczyńska et al. (2012) studied the stereoselective ring expansion of 2-azanorbornan-3-yl methanols to create chiral-bridged azepanes, which is significant for the synthesis of novel bicyclic systems (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012).

  • Applications in Catalysis and Synthesis

    Etayo et al. (2016) discussed the use of tris(triazolyl)methanol ligands in catalysis, which are relevant for transition metal-mediated reactions, demonstrating the importance of these compounds in synthetic chemistry (Etayo, Ayats, & Pericàs, 2016).

Safety and Hazards

“(1,4-Oxazepan-2-yl)methanol” is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

This compound is a unique chemical provided to early discovery researchers , and its primary targets and their roles are yet to be elucidated.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors influence the action of 2-(hydroxymethyl)homomorpholine is currently unavailable .

Properties

IUPAC Name

1,4-oxazepan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-5-6-4-7-2-1-3-9-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMOXHNWEMMVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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